molecular formula C50H69N15O9 B1676171 Melanotan II CAS No. 121062-08-6

Melanotan II

Número de catálogo B1676171
Número CAS: 121062-08-6
Peso molecular: 1024.2 g/mol
Clave InChI: JDKLPDJLXHXHNV-MFVUMRCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Melanotan II is an unlicensed and largely untested form of alpha-melanocyte-stimulating hormone, which causes pigmentation (tanning) of human skin . It is a variant of melanotan I (afamelanotide), a drug used in the treatment of erythropoietic protoporphyria . It is not approved for the treatment of any medical conditions currently .


Synthesis Analysis

The synthesis of Melanotan II involves the removal of orthogonal protection from the ε-amino group of lysine and the γ-carboxy group of aspartic acid before undergoing a carbodiimide mediated lactamization .


Molecular Structure Analysis

Melanotan II has a molecular formula of C50H69N15O9 . Its average mass is 1024.178 Da and its monoisotopic mass is 1023.540283 Da .


Physical And Chemical Properties Analysis

Melanotan II has a molecular formula of C50H69N15O9 . Its molecular weight is 1024.19 .

Aplicaciones Científicas De Investigación

  • Boosting Cognitive Health

    • Summary of Application : Melanotan II shows potential in boosting cognitive health .
  • Boosting Sexual Health

    • Summary of Application : Melanotan II has been studied for its potential use in sexual dysfunction and libido enhancement .
    • Results or Outcomes : Studies have suggested that Melanotan II may have a role in improving sexual function in both men and women .
  • Protection Against Harmful UV Radiation

    • Summary of Application : Melanotan II has been found to provide some protection against ultraviolet (UV) radiation .
    • Results or Outcomes : Melanotan II might offer an added layer of defense against harmful UV radiation by increasing melanin in the skin .
  • Treating Skin Conditions Such as Vitiligo

    • Summary of Application : Melanotan II has shown promise in stimulating melanin production in depigmented areas, leading to repigmentation of the affected skin in individuals with vitiligo .
    • Results or Outcomes : Melanotan II may help to repigment the affected areas and improve the overall appearance of the skin in individuals with vitiligo .
  • Reducing Compulsive Behaviors and Managing Addiction

    • Summary of Application : Melanotan II may play a role in reducing compulsive behaviors and managing addiction .
    • Results or Outcomes : Emerging research suggests that Melanotan II may play a role in reducing compulsive behaviors and managing addiction .
  • Appetite Suppression

    • Summary of Application : Melanotan II has been found to have potential appetite-suppressing effects, leading to its investigation as a potential treatment for obesity and related conditions .
    • Results or Outcomes : Animal studies have shown that Melanotan II can lead to a reduction in food intake and an increase in energy expenditure, leading to weight loss . A small clinical trial conducted in obese individuals found that treatment with Melanotan II led to a significant reduction in food intake and body weight compared to a placebo .
  • Enhancing Fat Metabolism

    • Summary of Application : In addition to its appetite-suppressing effects, Melanotan II also has the potential to enhance fat metabolism .
  • Improving Insulin Sensitivity

    • Summary of Application : Melanotan II also has the potential to improve insulin sensitivity .
  • Treatment of Rosacea

    • Summary of Application : Melanotan II has been discussed as a new treatment for rosacea in various support groups on the internet .
  • Treatment of Fibromyalgia

    • Summary of Application : Melanotan II is claimed to treat fibromyalgia, but there’s no solid scientific proof to back up this claim .
  • Cardio Neuroprotective Effects

    • Summary of Application : Melanotan II has been reported to have cardio neuroprotective effects .
  • Immune System Support

    • Summary of Application : Melanotan II has been suggested to support the immune system .
  • Potential Interactions with Certain Medications

    • Summary of Application : There is a suggestion that Melanotan II might interact with certain medications .

Safety And Hazards

Melanotan II has been reported to cause a wide range of potentially serious side effects . These include facial flushing, reduced appetite, nausea, vomiting, spontaneous erections in males 1-5 hours after administration (priapism), associated with yawning and stretching complex . Long term, there is concern that melanotan II may increase the risk of melanoma – a potentially serious form of skin cancer .

Propiedades

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKLPDJLXHXHNV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H69N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153135
Record name Melanotan-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1024.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melanotan II

CAS RN

121062-08-6
Record name Melanotan-II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melanotan-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELANOTAN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melanotan II
Reactant of Route 2
Melanotan II
Reactant of Route 3
Melanotan II
Reactant of Route 4
Melanotan II
Reactant of Route 5
Melanotan II
Reactant of Route 6
Melanotan II

Citations

For This Compound
2,800
Citations
KF Hjuler, HF Lorentzen - Dermatology, 2014 - karger.com
Background: Unlicensed use of melanotan-II (MT-II) to promote skin pigmentation has become prevalent amongst young people attending fitness centres. We present a case where the …
Number of citations: 31 karger.com
H Wessells, N Levine, ME Hadley, R Dorr… - International journal of …, 2000 - nature.com
… reported after 13/19 (68%) doses of Melanotan II vs 4/21 (19%) of placebo (… Melanotan II; at a dose of 0.025 mg/kg, 12.9% of subjects had severe nausea. We conclude that Melanotan II …
Number of citations: 147 www.nature.com
RT Dorr, R Lines, N Levine, C Brooks, L Xiang… - Life Sciences, 1996 - Elsevier
A pilot phase I study was conducted with a cyclic heptapeptide analog of α-melanocyte stimulating hormone (α-MSH). The lactam-bridged molecule, called Melanotan-II (MT-II), has the …
Number of citations: 175 www.sciencedirect.com
ME Nelson, SM Bryant, SE Aks - Clinical Toxicology, 2012 - Taylor & Francis
… We present a novel case of subcutaneous use of Melanotan II subsequently resulting in systemic toxicity with sympathomimetic symptomatology, renal dysfunction, and rhabdomyolysis. …
Number of citations: 39 www.tandfonline.com
M Evans-Brown, RT Dawson, M Chandler, J McVeigh - BMJ, 2009 - bmj.com
… I and melanotan II (melanotans) was likely to increase in the general population.1 This was mainly because of their ability to tan the skin, and—in the case of melanotan II—induce …
Number of citations: 82 www.bmj.com
S Tomassi, MP Dimmito, M Cai… - Journal of Medicinal …, 2022 - ACS Publications
… Here, by deploying the Chemical Linkage of Peptide onto Scaffolds strategy, we replaced the lactam cyclization of melanotan II (MT-II), a potent and unselective agonist of human MCRs …
Number of citations: 2 pubs.acs.org
T Breindahl, M Evans‐Brown… - Drug Testing and …, 2015 - Wiley Online Library
… LC-UV was used to quantify melanotan II as well as … of melanotan II in vials ranged between 4.32 and 8.84 mg, although each shop claimed that vials contained 10 mg melanotan II. A …
II Melanotan - Actas Dermosifiliogr, 2012 - mattilsynet.no
… Melanotan II (MT-II) is a shorter cyclic variant, which enhances tanning of the skin in humans … the Swedish Medical Products Agency issued a warning against the usage of melanotan II. …
Number of citations: 1 www.mattilsynet.no
L Gao, Z Yu, D Meng, F Zheng, YS Ong… - Protein and Peptide …, 2015 - ingentaconnect.com
An α-MSH peptide analogue, named MTII (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]- NH2), is one of the most important ligands of melanotropic receptors but are relatively nonselective. In …
Number of citations: 14 www.ingentaconnect.com
VV Ryakhovsky, GA Khachiyan… - Beilstein Journal of …, 2008 - beilstein-journals.org
Melanotan II is a synthetic cyclic heptapeptide used to prevent a sunlight-induced skin cancer by stimulating the skin tanning process. In this paper we report the first solution phase …
Number of citations: 16 www.beilstein-journals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.